molecular formula C12H10ClN3O3 B2496820 4-Chloro-N-(2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl)benzenamine CAS No. 240799-47-7

4-Chloro-N-(2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl)benzenamine

Cat. No.: B2496820
CAS No.: 240799-47-7
M. Wt: 279.68 g/mol
InChI Key: IPVPPKKMLPNYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a nitro-substituted isoxazole derivative with a chloro-aniline moiety linked via an ethenyl group. Its molecular formula is C₁₂H₁₀ClN₃O₃, with a molecular weight of 279.68 g/mol (based on analogous compounds in ). The (E)-stereochemistry of the ethenyl bridge is critical for maintaining conjugation and structural rigidity, as observed in related compounds crystallized using SHELX software .

Properties

CAS No.

240799-47-7

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

4-chloro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

InChI

InChI=1S/C12H10ClN3O3/c1-8-12(16(17)18)11(19-15-8)6-7-14-10-4-2-9(13)3-5-10/h2-7,14H,1H3

InChI Key

IPVPPKKMLPNYIG-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Oxazole Formation: The construction of the oxazole ring through cyclization reactions.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for cyclization and vinylation.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and safety, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline backbone but differ in substituents on the aniline ring. Key comparisons are outlined below:

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) on Aniline Molecular Formula Molecular Weight (g/mol) Key Data/Findings
Target Compound 4-Chloro C₁₂H₁₀ClN₃O₃ 279.68 - High conjugation due to (E)-ethenyl bridge.
- Likely planar geometry, as seen in similar crystals resolved via SHELXL .
3-Methoxy Derivative 3-Methoxy C₁₃H₁₃N₃O₄ 295.26 - Methoxy group enhances electron density on the aniline ring.
- Safety Requires storage at -20°C; hygroscopic .
2,4-Dimethoxy Derivative 2,4-Dimethoxy C₁₄H₁₅N₃O₅ 305.29 - Increased steric hindrance reduces reactivity compared to monosubstituted analogs.
- Lower melting point (mp) observed in related dimethoxy compounds .
3-Methyl Derivative 3-Methyl C₁₃H₁₃N₃O₃ 265.27 - Methyl group introduces hydrophobic interactions.
- Used in pharmaceutical intermediates (e.g., ZINC100151927) .
4-Chloro-N-(4-Methoxyphenyl) Oxadiazole 4-Chloro + Oxadiazole C₂₂H₁₆ClN₃O₂ 389.84 - Oxadiazole ring replaces isoxazole, altering π-conjugation and H-bonding potential .

Crystallographic and Structural Insights

  • The target compound’s planar geometry is corroborated by ORTEP-3 visualizations in related structures (e.g., (E)-4-chloro-N-allylidene aniline derivatives ).
  • Hydrogen bonding in nitro-isoxazole derivatives typically involves nitro-O···H–N interactions, as seen in SHELX-refined structures .

Biological Activity

4-Chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS Number: 240799-47-7) is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a nitro-substituted oxazole ring, and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The molecular formula of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is C12H10ClN3O3. Its structure can be represented as follows:

InChI InChI 1S C12H10ClN3O3 c1 9 12 15 16 17 11 18 14 9 7 8 13 10 5 3 2 4 6 10 h2 8 13H 1H3 b8 7 \text{InChI }\text{InChI 1S C12H10ClN3O3 c1 9 12 15 16 17 11 18 14 9 7 8 13 10 5 3 2 4 6 10 h2 8 13H 1H3 b8 7 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The oxazole ring and aniline moiety enhance the binding affinity and specificity for these targets.

Anticancer Activity

Research has shown that compounds featuring oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline have demonstrated cytotoxic effects against various cancer cell lines. A study reported that related oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHT2992.4
Compound BA54985.0
Compound CHeLa78.5

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have indicated that derivatives with similar structures possess significant antibacterial and antifungal activities. For example, some compounds showed minimum inhibitory concentration (MIC) values against various bacterial strains ranging from 4.69 to 156.47 µM .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

  • Anticancer Study : In vitro studies on a series of oxazole derivatives showed that modifications to the nitro group significantly enhanced anticancer activity against HeLa cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria and fungi. The results indicated that introducing electron-withdrawing groups increased the overall antimicrobial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.